

Physicochemical properties of 2-(4-butylcyclohexyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Butylcyclohexyl)phenol

Cat. No.: B1591826

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-butylcyclohexyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(trans-4-butylcyclohexyl)phenol, a key intermediate in materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's characteristics, from fundamental molecular properties to the experimental protocols for their determination. We will explore its synthesis, structure-property relationships, and applications, with a particular focus on the causality behind experimental choices and methodologies. This guide is grounded in authoritative references to ensure scientific integrity and provides detailed protocols and data presented for maximum clarity and utility.

Introduction and Molecular Identity

4-(trans-4-butylcyclohexyl)phenol is a bifunctional organic molecule featuring a phenol head group and a butylcyclohexyl tail. This unique structure, combining a rigid cyclic core with a flexible alkyl chain, imparts a balance of properties that are highly valuable in the field of liquid crystal materials.^[1] The rigid cyclohexyl and phenyl groups contribute to the molecular alignment necessary for forming liquid crystal phases, while the butyl chain helps to modulate viscosity and improve response times.^[1]

It is important to note that while the topic specifies "**2-(4-butylcyclohexyl)phenol**," the vast majority of published data and commercial availability pertains to the para-substituted isomer,

4-(trans-4-butylcyclohexyl)phenol. Some chemical suppliers list "**2-(4-butylcyclohexyl)phenol**" as a synonym for the 4-substituted compound.[\[2\]](#) This guide will therefore focus on the well-characterized 4-(trans-4-butylcyclohexyl)phenol (CAS No: 88581-00-4).

Chemical Structure:

Figure 1: 2D representation of 4-(trans-4-butylcyclohexyl)phenol.

Core Physicochemical Properties

The functional characteristics of 4-(trans-4-butylcyclohexyl)phenol are dictated by its physical and chemical properties. A summary of these key parameters is presented below, compiled from various chemical data sources.

Property	Value	Source
CAS Number	88581-00-4	[3]
Molecular Formula	C ₁₆ H ₂₄ O	[3] [4]
Molecular Weight	232.37 g/mol	[3] [4]
Physical State	White crystalline powder/solid	[3] [4] [5]
Purity	>98.0% (by GC)	[5] [6]
Boiling Point	354.8 ± 21.0 °C (Predicted)	[2]
Density	0.969 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	10.21 ± 0.30 (Predicted)	[2]
Solubility in Water	Low (poorly soluble)	[4]

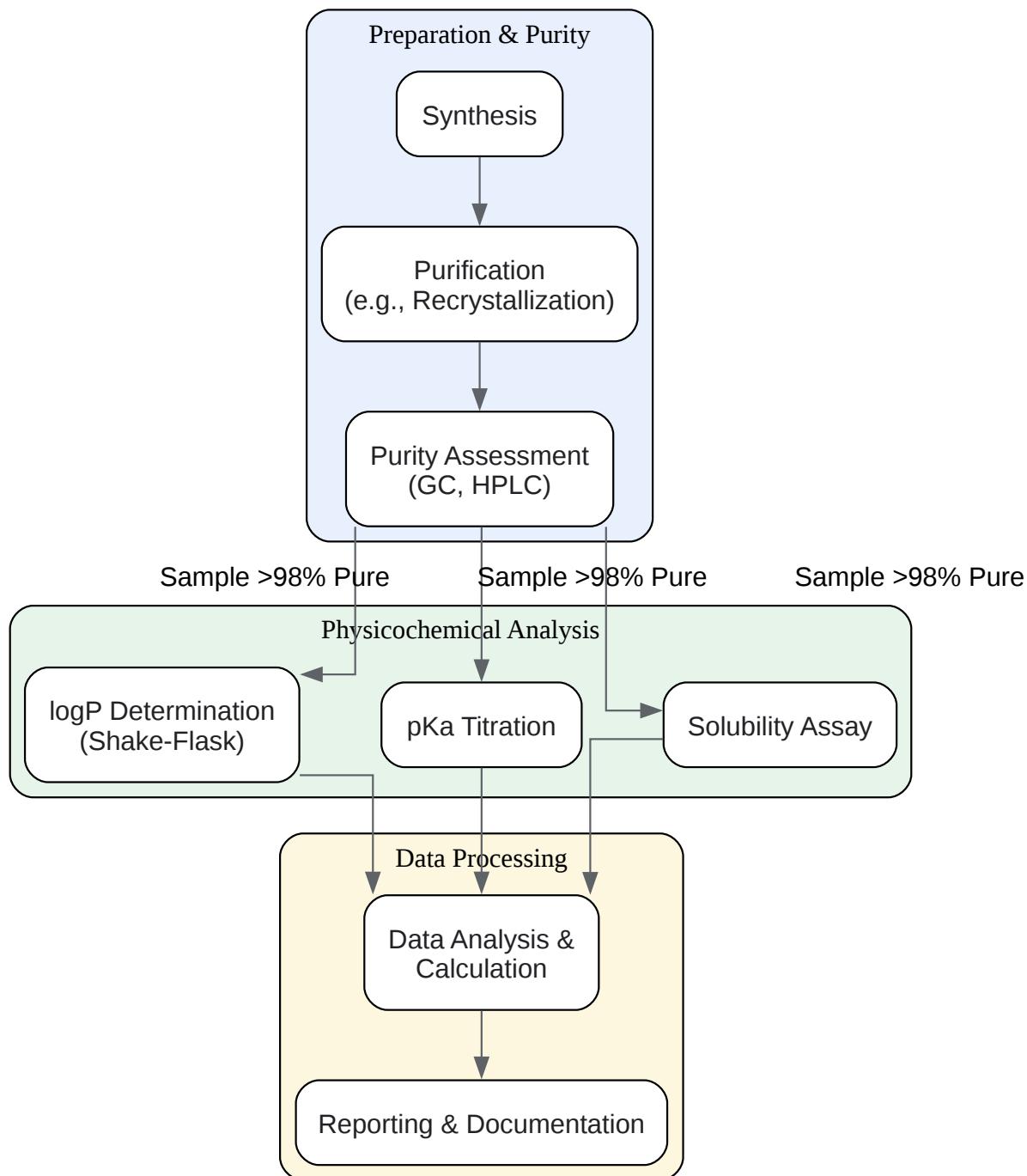
Synthesis and Characterization Overview

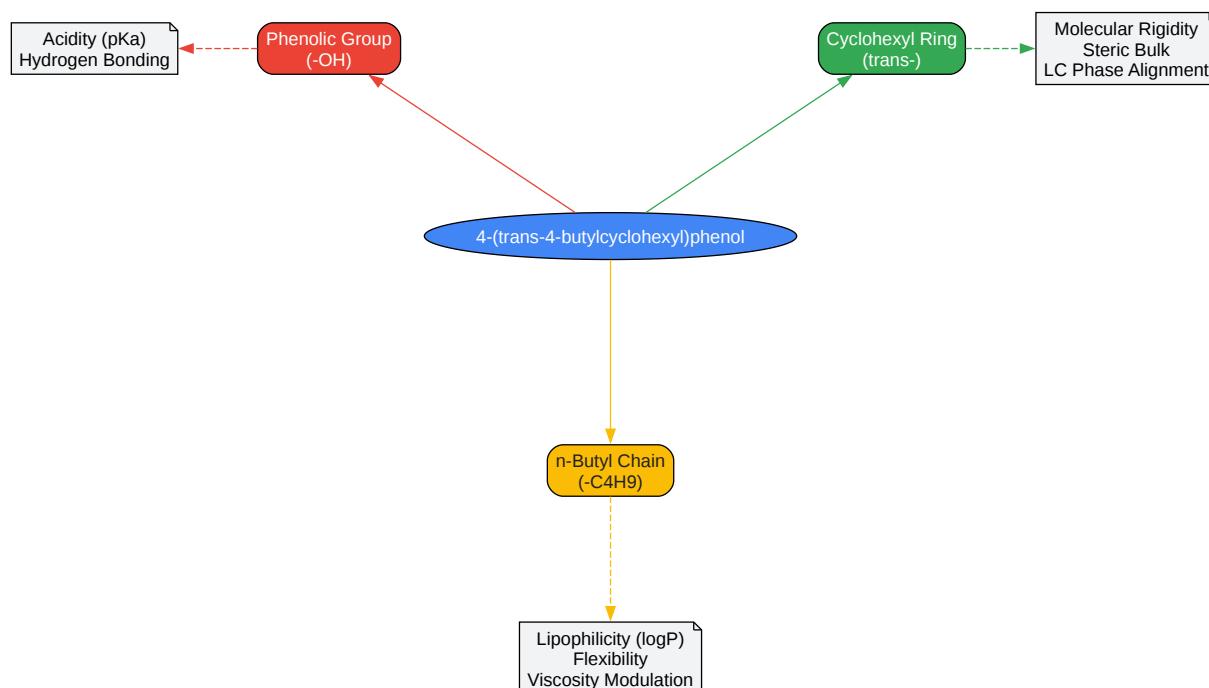
Synthesis Routes

The synthesis of cyclohexylphenols, including the butyl-substituted variant, is typically achieved through Friedel-Crafts alkylation reactions. One established method involves the hydroalkylation of phenol.[\[4\]](#) This process can utilize specialized catalytic systems, such as

palladium on an alumina catalyst in the presence of a molten salt mixture, to facilitate the reaction.^[4] Another approach is the one-pot synthesis via isopropyl alcohol-assisted phenol conversion using a tandem catalytic system of RANEY® Nickel and a hierarchical Beta zeolite.^[7] This latter method is notable for its high selectivity towards cyclohexylphenols at relatively mild conditions (150°C).^[7]

Analytical Characterization


Gas Chromatography (GC) is a standard method for assessing the purity of 4-(trans-4-butylcyclohexyl)phenol, with commercial grades typically exceeding 98.0%.^{[5][6]} For structural confirmation and identification of related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Further structural elucidation can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.


Key Experimental Protocols: A Methodological Deep Dive

To ensure the trustworthiness and reproducibility of physicochemical data, standardized protocols are essential. The following sections detail the methodologies for determining critical parameters like the partition coefficient ($\log P$) and the acid dissociation constant (pK_a), which are fundamental in both materials science and drug development contexts.

Workflow for Physicochemical Characterization

The overall process for characterizing a compound like 4-(trans-4-butylcyclohexyl)phenol follows a logical progression from initial preparation to final data analysis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [amp.chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Buy 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [smolecule.com]
- 5. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of 2-(4-butylcyclohexyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591826#physicochemical-properties-of-2-4-butylcyclohexyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com